4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
CAS No.: 590353-81-4
Cat. No.: VC2003345
Molecular Formula: C13H14ClN3OS
Molecular Weight: 295.79 g/mol
* For research use only. Not for human or veterinary use.
![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol - 590353-81-4](/images/structure/VC2003345.png)
Specification
CAS No. | 590353-81-4 |
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Molecular Formula | C13H14ClN3OS |
Molecular Weight | 295.79 g/mol |
IUPAC Name | 3-[(2-chloro-5-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C13H14ClN3OS/c1-3-6-17-12(15-16-13(17)19)8-18-11-7-9(2)4-5-10(11)14/h3-5,7H,1,6,8H2,2H3,(H,16,19) |
Standard InChI Key | PREAFWKUAPOBKJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)Cl)OCC2=NNC(=S)N2CC=C |
Canonical SMILES | CC1=CC(=C(C=C1)Cl)OCC2=NNC(=S)N2CC=C |
Introduction
Overview of the Compound
The compound 4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, characterized by its sulfur-containing thiol group and a phenoxy moiety substituted with chlorine and methyl groups. It is a synthetic organic compound with potential applications in medicinal chemistry and agrochemical research.
Key Properties:
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Molecular Formula:
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IUPAC Name: 3-[(2-chloro-5-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione .
Synthesis Pathway
Although specific synthesis details for this compound are not provided in the results, similar triazole derivatives are synthesized via:
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Cyclization Reactions: Starting from hydrazine derivatives and carbon disulfide to form triazole rings.
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Substitution Reactions: Introducing phenoxy groups through alkylation or nucleophilic substitution.
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Functionalization: Addition of allyl groups to enhance bioactivity.
Applications and Potential Uses
The compound's structural features suggest it may have applications in:
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Medicinal Chemistry:
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Triazoles are known for their antifungal, antibacterial, and anticancer properties.
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The thiol group may contribute to chelation or redox activity in biological systems.
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Agrochemicals:
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Phenoxy derivatives are common in herbicides and fungicides.
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Research Insights
While no direct biological studies on this specific compound were found in the provided results:
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Similar triazole derivatives exhibit promising bioactivity due to their ability to bind enzymes or disrupt microbial membranes .
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The presence of a thiol group suggests potential for antioxidant or metal-binding activities.
Further experimental studies (e.g., docking simulations or bioassays) would be required to confirm these properties.
Safety and Handling
The compound is classified as an irritant based on related chemical profiles . Proper laboratory precautions (e.g., gloves, goggles) should be employed during handling.
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